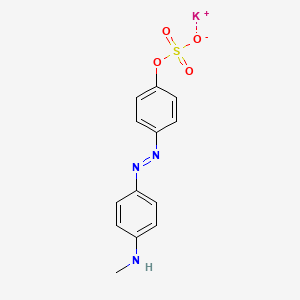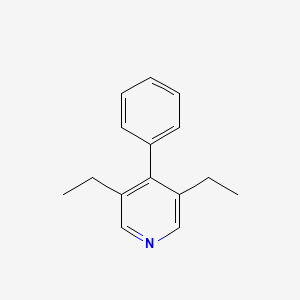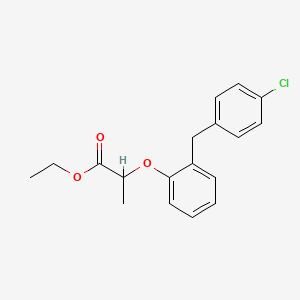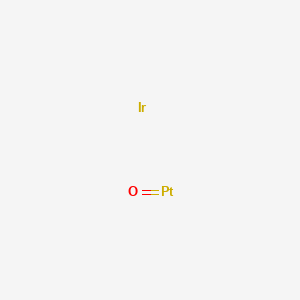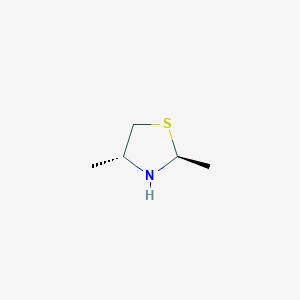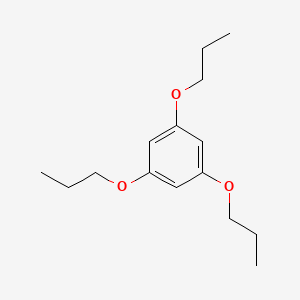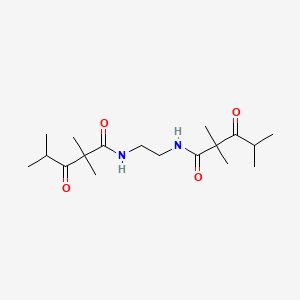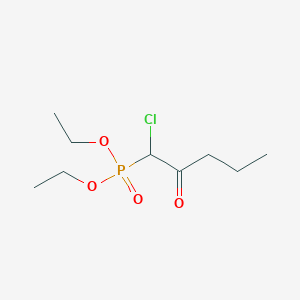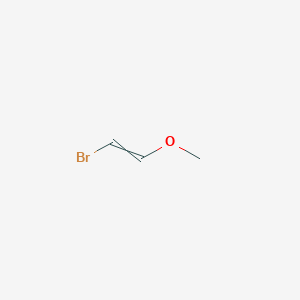
(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is a complex organic compound that features a combination of indole and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate typically involves the reaction of indole derivatives with piperidine and carbodithioate reagents. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting indole derivative can then be further reacted with piperidine and carbodithioate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce fully saturated piperidine-indole compounds.
科学研究应用
Chemistry
In chemistry, (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activity, and the addition of a piperidine moiety could enhance the compound’s pharmacokinetic properties.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Indole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may allow for the creation of advanced polymers or other functional materials.
作用机制
The mechanism of action of (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its indole and piperidine moieties. These interactions could modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide are structurally related and have been studied for their pharmacological properties.
Uniqueness
What sets (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate apart is the combination of the indole and piperidine moieties with a carbodithioate group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
67416-80-2 |
|---|---|
分子式 |
C21H22N2S2 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
(2-phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C21H22N2S2/c24-21(23-13-7-2-8-14-23)25-15-18-17-11-5-6-12-19(17)22-20(18)16-9-3-1-4-10-16/h1,3-6,9-12,22H,2,7-8,13-15H2 |
InChI 键 |
TZTFHKRMSUIMTE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=S)SCC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
